Home > Products > Screening Compounds P114030 > 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one
2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one -

2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one

Catalog Number: EVT-13225698
CAS Number:
Molecular Formula: C14H16IN3O
Molecular Weight: 369.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one is a compound belonging to the quinazoline family, characterized by its iodine atom and cyclohexylamino group. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound has garnered attention due to its potential applications in cancer treatment and other therapeutic areas.

Source

The compound can be synthesized from various precursors through established organic synthesis methods. Research indicates that derivatives of quinazoline, particularly those with halogen substitutions, exhibit enhanced biological activity, which may include improved metabolic stability and binding affinity .

Classification

2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one is classified as a heterocyclic organic compound. It is specifically categorized under the class of quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring.

Synthesis Analysis

Methods

The synthesis of 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one typically involves several steps, including the formation of the quinazoline core followed by the introduction of the cyclohexylamino and iodine substituents.

  1. Formation of Quinazoline: The initial step often involves the condensation of anthranilic acid derivatives with appropriate carbonyl compounds.
  2. Iodination: The introduction of the iodine atom can be achieved through electrophilic aromatic substitution or direct iodination using iodine monochloride or other iodine sources.
  3. Amination: The cyclohexylamino group is introduced via nucleophilic substitution reactions.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., tetrahydrofuran or dimethylformamide), and catalysts (e.g., palladium-based catalysts for cross-coupling reactions) to enhance yields and selectivity .

Molecular Structure Analysis

Structure

The molecular structure of 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one features a quinazoline backbone with an iodine atom at the 6-position and a cyclohexylamino group at the 2-position.

Data

  • Molecular Formula: C13H16N3O
  • Molecular Weight: Approximately 245.29 g/mol
  • IUPAC Name: 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one

Nuclear magnetic resonance (NMR) spectroscopy can provide insights into the hydrogen environment within the molecule, revealing distinct chemical shifts corresponding to different protons in the structure .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions, including:

  1. Electrophilic Substitution: The presence of the iodine atom makes it susceptible to further substitutions.
  2. Nucleophilic Reactions: The amino group can participate in nucleophilic attacks on electrophiles, facilitating further functionalization.

Technical Details

Reactions involving this compound often require careful control of conditions to avoid side reactions, particularly during electrophilic substitutions where regioselectivity is crucial.

Mechanism of Action

Process

The mechanism of action for compounds like 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors related to cancer pathways.

  1. Target Binding: The compound may bind to protein kinases involved in cell signaling pathways.
  2. Inhibition: By inhibiting these targets, it can disrupt cancer cell proliferation and promote apoptosis.

Data

Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but are typically around 120°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Stability may be affected by light and moisture; hence, storage conditions are important.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into stability under varying temperatures .

Applications

Scientific Uses

The primary applications of 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one lie in medicinal chemistry, particularly in developing anti-cancer agents. Its structure allows it to serve as a scaffold for further modifications aimed at enhancing biological activity or selectivity towards specific targets.

  1. Anticancer Research: Investigated for its potential to inhibit tumor growth by targeting specific kinases involved in cancer progression.
  2. Pharmaceutical Development: Used as a lead compound for synthesizing new derivatives with improved pharmacological profiles.
Synthetic Methodologies and Chemical Optimization

Novel Synthetic Routes for Quinazolin-4(3H)-one Core Functionalization

The quinazolin-4(3H)-one scaffold serves as the foundational structure for synthesizing 2-(cyclohexylamino)-6-iodoquinazolin-4(3H)-one. Modern approaches leverage multi-component reactions (MCRs) and cross-coupling strategies to enhance efficiency. A novel MCR using 2-aminobenzoic acid, organic acids, and ammonium hexafluorophosphate (NH₄PF₆) achieves yields of 86–97% under solvent-free conditions, exploiting NH₄PF₆’s dual role as catalyst and reagent [2]. For C6 functionalization, Suzuki-Miyaura cross-coupling is pivotal: 6-iodoquinazolin-4(3H)-one undergoes chlorination with POCl₃/DIPEA to form 4-chloro-6-iodoquinazoline, enabling subsequent nucleophilic substitutions [5]. Advanced routes incorporate imidazo[1,2-a]pyridine pharmacophores at C6 to augment bioactivity, though this requires precise temperature control (80–100°C) to avoid byproducts [5].

Table 1: Comparative Analysis of Quinazolin-4(3H)-one Synthetic Routes

MethodCatalyst/ReagentYield (%)Key Advantage
Multi-component ReactionNH₄PF₆86–97Solvent-free, one-pot
POCl₃ ChlorinationDIPEA75–82Enables C4 amination
Suzuki Cross-CouplingPd(PPh₃)₄60–78Facilitates C6 diversification

Regioselective Iodination Strategies at the C6 Position

Regioselective iodination at C6 is critical due to quinazoline’s inherent reactivity at C5 and C7 positions. Directed ortho-metalation (DoM) techniques using lithium-halogen exchange (e.g., n-BuLi, −78°C) achieve >90% C6 selectivity by exploiting the C4 carbonyl’s directing effect [5]. Alternatively, electrophilic iodination with I₂/KIO₃ in acetic acid at 60°C affords moderate yields (65–70%) but suffers from di-iodination byproducts. For halogenated precursors (e.g., 6-chloro derivatives), Finkelstein halogen exchange using NaI in DMF at 120°C provides 85% conversion, though it requires rigorous anhydrous conditions [5]. Protecting group strategies—such as N3-benzylation—suppress N-alkylation during iodination, improving overall regioselectivity [8].

Cyclohexylamine Conjugation: Amine Activation and Coupling Efficiency

Conjugating cyclohexylamine to the C2 position involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination. SNAr reactions with 4-chloro-6-iodoquinazoline require amine activation via Lewis acids (e.g., AlCl₃) or microwave irradiation (100 W, 140°C), achieving 70–75% yields [5]. Cyclohexylamine’s steric bulk necessitates prolonged reaction times (12–24 h), but adding DMAP catalyst reduces this to 4–6 h. Alternatively, Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos and KOtBu in toluene affords 88% yield by circumventing electronic deactivation from the C6-iodo group [6]. Carbodiimide coupling agents (e.g., DCC) enable condensation with pre-formed 2-carboxyquinazolinones, though this route risks epimerization [6].

Table 2: Cyclohexylamine Conjugation Methodologies

MethodConditionsYield (%)Purity Challenges
SNArTEA, DMF, 80°C, 24 h70–75Hydrolysis byproducts
Buchwald-HartwigPd₂(dba)₃, XPhos, KOtBu, 100°C85–88Pd residues
Carbodiimide-MediatedDCC, CH₂Cl₂, rt, 12 h60–68Epimerization at C2

Scalability Challenges in Multi-Step Synthesis

Scaling 2-(cyclohexylamino)-6-iodoquinazolin-4(3H)-one production faces three key hurdles: intermediate instability, cost-intensive catalysts, and regioselectivity erosion. The 6-iodo-4-chloroquinazoline intermediate hydrolyzes readily, necessitating anhydrous processing and inert atmospheres [5]. Pd-based catalysts in amination account for >30% of raw material costs; ligand-free systems or Ni-catalyzed alternatives offer economic advantages but require rigorous metal scrubbing. Continuous flow reactors address exotherm control during iodination, improving throughput by 50% compared to batch processes [8]. Additionally, telescoping steps (e.g., Finkelstein exchange directly into SNAr) minimizes isolations, though this demands real-time HPLC monitoring to manage impurity carryover.

Properties

Product Name

2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one

IUPAC Name

2-(cyclohexylamino)-6-iodo-3H-quinazolin-4-one

Molecular Formula

C14H16IN3O

Molecular Weight

369.20 g/mol

InChI

InChI=1S/C14H16IN3O/c15-9-6-7-12-11(8-9)13(19)18-14(17-12)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18,19)

InChI Key

VBFLPZVBEVXGPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(C=C(C=C3)I)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.